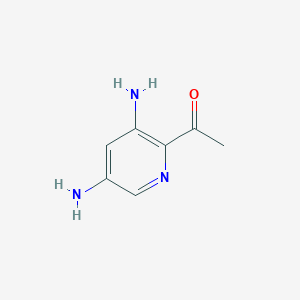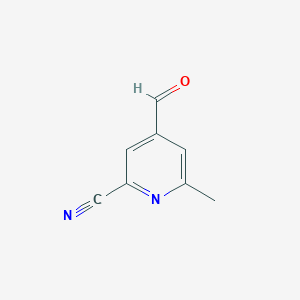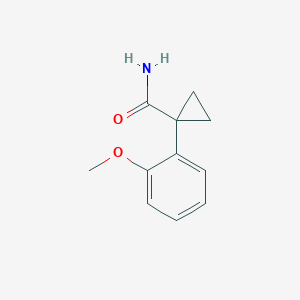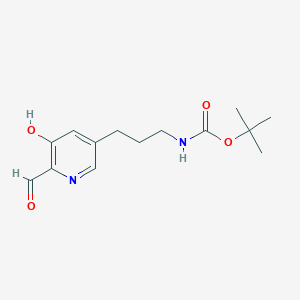![molecular formula C9H11N3O B14852244 (6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)
(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure with a methanamine group at the 3-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process yields the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the process is cost-effective and sustainable.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine can undergo various chemical reactions, including:
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of amines to aldehydes and ketones.
Substitution: Typical reagents for nucleophilic substitution include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of (6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- 3-Methylimidazo[1,2-a]pyridine
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(6-methoxyimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3O/c1-13-8-2-3-9-11-5-7(4-10)12(9)6-8/h2-3,5-6H,4,10H2,1H3 |
InChI Key |
UEELYLFINQHNAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC=C2CN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



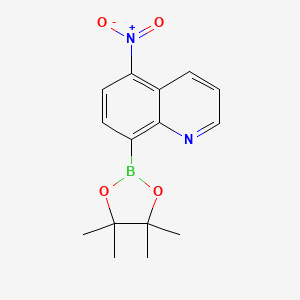

![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
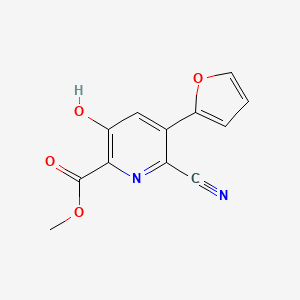

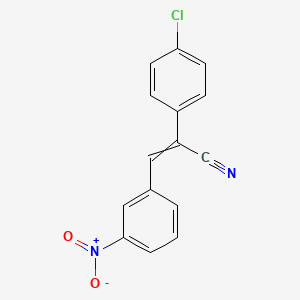

![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
